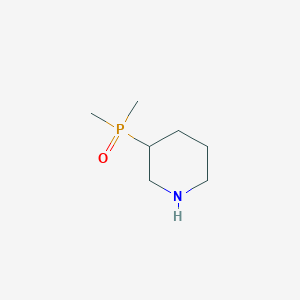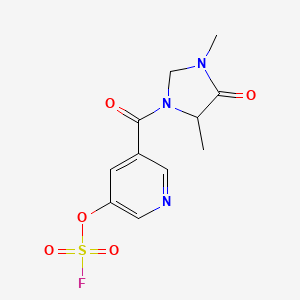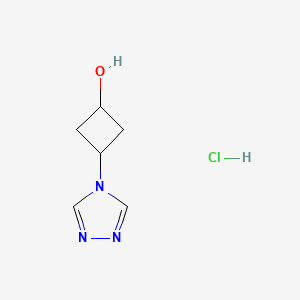![molecular formula C16H12ClF5N2O3S B2823381 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide CAS No. 478067-38-8](/img/structure/B2823381.png)
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H12ClF5N2O3S and its molecular weight is 442.79. The purity is usually 95%.
BenchChem offers high-quality 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, due to their perfluoroalkyl moieties, are widely used in industrial and commercial applications. They are potential precursors to perfluoroalkyl acid (PFAA), which upon environmental release can degrade into perfluoroalkyl carboxylic and sulfonic acids, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These compounds are persistent and raise significant environmental concerns due to their toxic profiles. Studies have explored microbial degradation as a means to mitigate their impact, highlighting the environmental fate and effects of these chemicals and their degradation pathways. This area of research is crucial for understanding how these substances, similar in complexity to the chemical , behave in the environment and how microbial processes might be leveraged for remediation purposes (Liu & Avendaño, 2013).
Sulfonamides in Drug Development
The primary sulfonamide moiety, present in many clinically used drugs, highlights the structural importance of sulfonamides in pharmaceutical development. This research area focuses on novel drugs incorporating sulfonamide groups, their pharmacological actions, and potential applications in treating various diseases. The relevance to the chemical lies in the structural motif's utility in designing compounds with specific biological activities, such as enzyme inhibitors or receptor modulators (Carta, Scozzafava, & Supuran, 2012).
Environmental Distribution and Toxicity of PFAS Alternatives
Research on per- and polyfluoroalkyl substances (PFAS) has identified them as emerging persistent organic pollutants. Their widespread use has necessitated the search for safer alternatives. Studies on the environmental distribution, fate, and potential toxicity of these alternatives are paramount to ensuring they do not pose similar risks. This research underscores the importance of evaluating new compounds for environmental and health safety before widespread adoption (Wang et al., 2019).
Monitoring and Health Risks of PFAS in Aquatic Biota
The global distribution and bioaccumulation of PFAS in aquatic organisms have led to increased monitoring efforts. Understanding the concentration levels, bioaccumulation, and potential health risks of these compounds in aquatic environments is critical for assessing their impact on ecosystems and human health. This research aligns with efforts to track and mitigate the environmental presence of complex chemicals, including those with structures similar to the compound (Houde et al., 2011).
Developmental Toxicity of Perfluoroalkyl Acids
Perfluoroalkyl acids, such as PFOS and PFOA, have been the subject of toxicological studies due to their persistence in the environment and presence in humans. Research on their developmental toxicity provides insights into the potential health risks associated with exposure to these and similar compounds. Understanding the mechanisms and outcomes of such toxicity is essential for developing safety guidelines and regulatory policies (Lau, Butenhoff, & Rogers, 2004).
Propiedades
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF5N2O3S/c1-28(26,27)24(14-6-9(16(20,21)22)2-4-11(14)17)8-15(25)23-13-5-3-10(18)7-12(13)19/h2-7H,8H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANELNYLPZRTDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)F)F)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF5N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide](/img/structure/B2823305.png)



![N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2823312.png)




![Ethyl 5-(5-phenylisoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2823321.png)